molecular formula C14H15NO5 B2773304 5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2248267-77-6

5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B2773304
CAS No.: 2248267-77-6
M. Wt: 277.276
InChI Key: JSWCKNJPGDOULX-UHFFFAOYSA-N
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Description

5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[221]heptane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of a precursor compound with phenylmethoxycarbonyl chloride under basic conditions to introduce the phenylmethoxycarbonyl group. This is followed by a series of reactions to form the bicyclic structure, including cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and other substituted bicyclic structures .

Scientific Research Applications

5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
  • 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid

Uniqueness

5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its phenylmethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in drug development and organic synthesis .

Properties

IUPAC Name

5-phenylmethoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-12(17)14-6-11(20-9-14)7-15(14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWCKNJPGDOULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1(CO2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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